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Compound of Interest

Compound Name:
Tert-butyl 2-amino-2-(4-

bromophenyl)acetate

CAS No.: 2248258-87-7

Cat. No.: B2705159

Get Quote

Executive Summary
The incorporation of bromine-containing non-natural amino acids (Br-nAAs) into peptides and

proteins represents a paradigm shift in drug discovery and structural biology. Unlike the steric

bulk of iodine or the high electronegativity of fluorine, bromine offers a unique "Goldilocks"

balance: it is sufficiently polarizable to participate in strong halogen bonding (XB), possesses a

distinct anomalous signal for X-ray phasing, and serves as a versatile handle for transition-

metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive technical analysis of Br-nAAs, focusing on their strategic

integration via Genetic Code Expansion (GCE) and Solid-Phase Peptide Synthesis (SPPS),

and their downstream applications in late-stage diversification and target validation.

Strategic Utility of the C–Br Bond in Biomolecules
Halogen Bonding (XB) in Ligand Design
The carbon-bromine bond is characterized by a "sigma-hole" (
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-hole)—a region of positive electrostatic potential on the extension of the C–Br bond axis. This
allows Br-nAAs to act as highly directional Lewis acids, interacting with Lewis bases (backbone
carbonyls, His nitrogens, or water) in binding pockets.

Directionality: Unlike hydrogen bonds, halogen bonds are strictly linear (

), enabling precise conformational locking.

Hydrophobicity: Br-nAAs increase lipophilicity (

), improving membrane permeability for peptide therapeutics while maintaining specific polar
interactions.

The Bio-Orthogonal Reactive Handle
The aryl-bromide motif is chemically inert under physiological conditions but highly reactive in

the presence of palladium catalysts. This "latent reactivity" allows for:

Suzuki-Miyaura Cross-Coupling: Attachment of fluorophores, PEG chains, or drug

pharmacophores to proteins in aqueous media.

Buchwald-Hartwig Amination: Creation of novel C–N linkages on protein surfaces.

Key Building Blocks & Access Routes
Common Brominated Building Blocks
The following table summarizes the most critical Br-nAAs used in current drug development

pipelines.
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Building Block Abbr.
Structural
Class

Primary
Application

Access Route

4-Bromo-L-

Phenylalanine
pBrPhe Aromatic

Cross-coupling

handle; X-ray

phasing

GCE (Amber

suppression);

SPPS

5-Bromo-L-

Tryptophan
5-BrTrp Indolic

Fluorescence

quenching;

Halogen bonding

probes

Enzymatic

(Halogenase);

SPPS

3-Bromo-L-

Tyrosine
3-BrTyr Phenolic

Probing phenol

pKa; Oxidative

cross-linking

SPPS; Post-

translational

modification

4-Bromo-L-

Tryptophan
4-BrTrp Indolic

Altered substrate

specificity in

enzymes

Biosynthetic

pathway

engineering

Incorporation Strategy: Genetic Code Expansion (GCE)
For proteins >50 residues, GCE is the method of choice. This system relies on an "orthogonal"

aminoacyl-tRNA synthetase (aaRS)/tRNA pair that reassigns a stop codon (typically

Amber/UAG) to the Br-nAA.

Mechanism of Action:

Orthogonality: The aaRS (e.g., MjTyrRS variant) recognizes only the Br-nAA and the

orthogonal tRNA (

). It does not charge endogenous tRNAs.[1][2]

Suppression: The ribosome incorporates the Br-nAA at the UAG position, suppressing

termination.
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Figure 1: Workflow for the genetic incorporation of p-bromo-phenylalanine using an orthogonal

translation system.

Applications in Drug Discovery: Bio-Orthogonal
Cross-Coupling
The most powerful application of Br-nAAs is the ability to perform palladium-catalyzed cross-

coupling directly on the protein surface. This allows for "late-stage diversification" of biologics—

synthesizing a library of protein conjugates from a single brominated precursor.

Reaction Mechanism on Proteins
The reaction must occur in water, at mild temperature (

), and low concentration. Water-soluble ligands (e.g., ADHP, sSPhos) are critical to protect the
Pd catalyst and facilitate the reaction.
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Figure 2: Catalytic cycle for Suzuki-Miyaura cross-coupling on a protein surface containing

pBrPhe.

Detailed Experimental Protocols
Protocol A: Genetic Incorporation of p-Bromo-L-
Phenylalanine (pBrPhe)
Objective: Expression of GFP with pBrPhe at position 151 (GFP-151-TAG) in E. coli.

Reagents:
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Host:E. coli BL21(DE3).

Plasmids: pEVOL-pBrPhe (encodes orthogonal tRNA/RS pair) and pET-GFP-151TAG.

Unnatural Amino Acid: 4-Bromo-L-phenylalanine (dissolved in 0.1M NaOH to 100 mM stock).

Step-by-Step Methodology:

Transformation: Co-transform BL21(DE3) cells with both plasmids. Plate on LB-Agar

containing Chloramphenicol (Cam, 34 µg/mL) and Ampicillin (Amp, 100 µg/mL).

Inoculation: Pick a single colony into 5 mL LB (Amp/Cam) and grow overnight at 37°C.

Scale-Up: Dilute 1:100 into 50 mL fresh LB (Amp/Cam). Incubate at 37°C until OD

reaches 0.4–0.5.

Induction & Incorporation:

Add pBrPhe stock to a final concentration of 1 mM.

Add Arabinose (0.02% w/v) to induce the orthogonal synthetase.

Incubate for 30 min to allow synthetase expression and tRNA charging.

Add IPTG (1 mM) to induce GFP expression.

Expression: Incubate at 30°C for 12–16 hours.

Harvest: Centrifuge cells (5000 x g, 15 min). The pellet typically appears green if

suppression was successful.

Validation: Purify via Ni-NTA affinity chromatography. Analyze by LC-MS (ESI-TOF) to

confirm the mass shift corresponding to Br vs. H (approx. +79 Da).

Protocol B: On-Protein Suzuki-Miyaura Cross-Coupling
Objective: Conjugation of Phenylboronic acid to GFP-pBrPhe.
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Reagents:

Protein: Purified GFP-pBrPhe (50 µM in PBS, pH 8.0).

Catalyst: Na

PdCl

(pre-mixed with ligand).

Ligand: 2-Amino-4,6-dihydroxypyrimidine (ADHP) or sSPhos (sulfonated SPhos).

Coupling Partner: Phenylboronic acid (10 mM stock in water).

Step-by-Step Methodology:

Catalyst Preparation: Mix Na

PdCl

and ADHP in a 1:4 molar ratio in water. Let stand for 5 min. (Active species is likely a Pd
nanoparticle stabilized by the ligand).

Reaction Assembly:

To 100 µL of Protein (50 µM), add Phenylboronic acid (50 equivalents, 2.5 mM final).

Add Pd-ADHP catalyst (50 equivalents Pd).[3]

Ensure pH is 8.0–8.5 (critical for transmetallation).

Incubation: Incubate at 37°C for 1–4 hours in a sealed tube (aerobic conditions are generally

tolerated with ADHP, but inert atmosphere improves yield).

Quenching: Add excess DTT (10 mM) or 3-mercaptopropionic acid to scavenge Palladium.

Purification: Remove small molecules via Zeba spin desalting columns or dialysis.

Analysis: Analyze by SDS-PAGE (if coupling a large group) or intact protein MS. Conversion

yields typically range from 60–90%.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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